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7-Amino-4-methyl-1H-indole-2-carbonitrile
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Overview
Description
7-Amino-4-methyl-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1H-indole-2-carbonitrile with an amine source under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps like nitration, reduction, and cyclization, optimized for large-scale production to ensure cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-Amino-4-methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism by which 7-Amino-4-methyl-1H-indole-2-carbonitrile exerts its effects involves interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include inhibition of key enzymes or activation of signaling cascades that lead to desired biological outcomes .
Comparison with Similar Compounds
- 7-Amino-4-methyl-1H-indole-3-carbonitrile
- 6-Amino-4-methyl-1H-indole-2-carbonitrile
- 5-Amino-4-methyl-1H-indole-2-carbonitrile
Comparison: While these compounds share a similar indole backbone, the position of the amino and nitrile groups significantly affects their chemical reactivity and biological activity. 7-Amino-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity profiles .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-2-3-9(12)10-8(6)4-7(5-11)13-10/h2-4,13H,12H2,1H3 |
InChI Key |
DTULBINQDZNXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C#N |
Origin of Product |
United States |
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